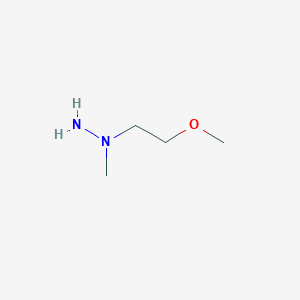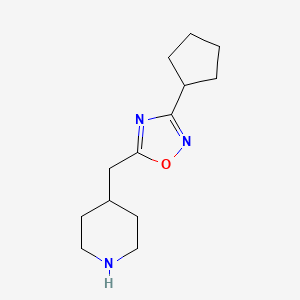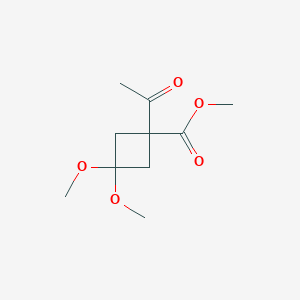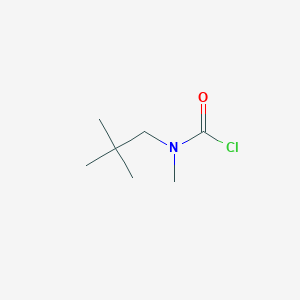![molecular formula C12H17ClN2 B1432558 1-[(2-Chloro-4-methylphenyl)methyl]piperazine CAS No. 1521844-44-9](/img/structure/B1432558.png)
1-[(2-Chloro-4-methylphenyl)methyl]piperazine
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)methylpiperazine (CMPP) is a synthetic compound belonging to the piperazine family. It is a white, crystalline solid and is soluble in water, alcohol, and ether. It has been used for a variety of scientific and industrial applications, including as a reactant in organic synthesis, a catalyst in the production of polymers, and a solvent for organic compounds. CMPP has also been used in the pharmaceutical industry for the synthesis of drugs and as a stabilizer for drug formulations.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
1-[(2-Chloro-4-methylphenyl)methyl]piperazine and its derivatives have been synthesized and evaluated for various pharmacological effects. For instance, novel derivatives with potential antidepressant and antianxiety activities have been developed through specific synthetic processes. These derivatives exhibit significant biological activities in behavioral tests conducted on animal models (Kumar et al., 2017).
Biotransformation Studies
Research has also delved into the biotransformation of compounds structurally similar to 1-[(2-Chloro-4-methylphenyl)methyl]piperazine in the human body. This includes the study of metabolites formed after the oral administration of related compounds and their identification through spectral analysis (Goenechea et al., 1988).
Development of Antagonists for Specific Receptors
Some derivatives have been identified as potent and selective antagonists for certain receptors, like the melanocortin-4 receptor. These compounds demonstrate good oral bioavailability and have been evaluated for their effects in animal models (Chen et al., 2007).
Antimicrobial and Anticonvulsant Activities
Compounds derived from 1-[(2-Chloro-4-methylphenyl)methyl]piperazine have been synthesized and tested for antimicrobial and anticonvulsant activities. These studies include the development of Mannich bases and their evaluation through in vivo and in vitro tests (Aytemir et al., 2004).
Anticancer Activity Evaluation
Derivatives of 1-[(2-Chloro-4-methylphenyl)methyl]piperazine have been evaluated for their anticancer activities. This includes testing on various human tumor cell lines, with some compounds showing promising results against certain cancer types (Turov, 2020).
Potential CNS Agents
Research has also focused on the development of compounds with potential effects on the central nervous system. This includes the synthesis and pharmacological evaluation of various derivatives as potential neuroleptics and anticonvulsants (Hino et al., 1988).
Propriétés
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFEDCBGGGSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-4-methylphenyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)




![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)


